N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.ClH/c1-5-10-6-9-7(2)11-12(4)8(9)3;/h10H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETWKMFHIOGSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(N(N=C1C)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride has potential applications in drug development due to its structural similarity to known pharmacophores. Research indicates that derivatives of pyrazole compounds exhibit:
- Antimicrobial Activity: Studies show that pyrazole derivatives can inhibit bacterial growth and have antifungal properties .
- Anti-inflammatory Effects: Some compounds in this class have been investigated for their ability to reduce inflammation in various models .
Agricultural Science
In agriculture, compounds like this compound are being explored for their potential as:
- Pesticides: Due to their biological activity against pests and pathogens.
- Growth Regulators: Enhancing plant growth and resilience against environmental stressors .
Material Science
The compound's unique chemical structure allows it to be used in the development of:
- Polymeric Materials: Incorporating pyrazole derivatives into polymers can enhance thermal stability and mechanical properties.
- Nanomaterials: Research is ongoing into its application in creating nanostructured materials for electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared with structurally and functionally related molecules. Key comparisons include:
Structural Analogues with Pyrazole Cores
Key Observations :
- The target compound’s trimethylpyrazole core is shared with DDD85646 and IMP-1088, but its ethylamine hydrochloride group distinguishes it from sulfonamide- or indazole-containing derivatives. This structural simplicity may favor its use in modular drug design.
- Compared to its free base (CAS: 1007520-32-2), the hydrochloride salt offers enhanced aqueous solubility, critical for bioavailability in pharmacological studies .
Ethanamine Derivatives with Aromatic Moieties
Key Observations :
- Its trimethylpyrazole group may instead enhance metabolic stability or receptor selectivity.
Heterocyclic Ethylamine Salts
Key Observations :
- Replacing the pyrazole core with an oxadiazole ring (as in the above compound) introduces different hydrogen-bonding capabilities and ring strain, which may influence target affinity or pharmacokinetics .
Biological Activity
N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and therapeutic potential based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₇N₃·HCl
- Molecular Weight : 167.26 g/mol
- CAS Number : 1007520-32-2
- Purity : 95% .
The biological activity of this compound can be attributed to its interaction with various molecular targets in the body. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties due to their ability to modulate signaling pathways involved in inflammation, cancer progression, and neurodegenerative diseases.
Key Mechanisms:
-
Inhibition of p38 MAPK Pathway :
- The compound has shown efficacy in inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses and cancer cell proliferation. In vitro studies have demonstrated that it can significantly reduce TNF-alpha release and inhibit the phosphorylation of HSP27, a downstream substrate of p38 MAPK .
- Antioxidant Activity :
- Cytotoxic Effects :
Case Studies
- Anticancer Activity :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthesis routes for N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride, and what reaction conditions optimize yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,3,5-trimethylpyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) generates intermediates, followed by reductive amination with ethanamine. Purification via recrystallization or chromatography is critical to achieve ≥98% purity . Reaction temperature (0–25°C), solvent choice (e.g., DMF or dichloromethane), and stoichiometric ratios of reagents must be tightly controlled to avoid side products like over-alkylated derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns and methyl group positions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H] peak at m/z 240.17 for the dihydrochloride salt) .
- UV-Vis Spectroscopy : near 255 nm for pyrazole derivatives .
- Elemental Analysis : Validate empirical formula (e.g., CHClN) with ≤0.4% deviation .
Q. What are the stability and storage requirements for this compound?
Store at –20°C in airtight, light-resistant containers. Stability data suggest ≥5 years under these conditions. Avoid aqueous environments due to hydrolysis risks at the methylene bridge or amine group . Pre-dissolve in anhydrous DMSO or ethanol for experimental use to prevent decomposition .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence reactivity in cross-coupling reactions?
The 1,3,5-trimethyl groups create steric hindrance, limiting electrophilic substitution at the 4-position. However, the methylene-linked ethanamine moiety enables nucleophilic reactions (e.g., alkylation or acylation). Computational modeling (DFT) predicts enhanced electron density at the pyrazole N-1 position, favoring coordination with transition metals like palladium in Suzuki-Miyaura couplings . Experimental validation via X-ray crystallography is recommended to confirm bond angles and charge distribution .
Q. What strategies mitigate contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., antileishmanial vs. inert results) often arise from assay conditions. Standardize protocols:
- Use identical solvent systems (e.g., 0.1% DMSO in PBS) to avoid solubility artifacts .
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Compare with structurally related analogs (e.g., 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) to isolate substituent effects .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
Focus on modular modifications:
- Pyrazole Ring : Replace methyl groups with halogens or methoxy to probe electronic effects .
- Ethanamine Chain : Introduce chiral centers or cyclize the amine to assess conformational flexibility .
- Counterion Effects : Compare hydrochloride vs. trifluoroacetate salts on solubility and membrane permeability . Use multivariate statistical analysis (e.g., PCA) to correlate structural changes with pharmacological endpoints .
Q. What mechanistic insights explain its role in proteomics studies?
The compound’s primary amine enables covalent modification of carboxyl or sulfhydryl groups in proteins. For example:
- Immobilized Metal Affinity Chromatography (IMAC) : Chelate transition metals via the pyrazole nitrogen to enrich phosphopeptides .
- Activity-Based Probes (ABPs) : Derivatize with fluorophores (e.g., FITC) for real-time tracking of enzyme activity in lysates . Validate specificity using knockout cell lines or competitive inhibitors .
Methodological Considerations
Q. What solvent systems are optimal for NMR analysis of this compound?
Use deuterated chloroform (CDCl) for -NMR due to its compatibility with hydrophobic pyrazole derivatives. For -NMR, dimethyl sulfoxide-d (DMSO-d) resolves amine proton exchange broadening. Include tetramethylsilane (TMS) as an internal reference .
Q. How to troubleshoot low yields in scaled-up synthesis?
Common issues include:
- Incomplete Amine Activation : Use coupling agents like EDCI/HOBt for amide bond formation .
- Byproduct Formation : Monitor reaction progress via TLC (silica gel, PE:EA = 8:1) and optimize stoichiometry .
- Purification Losses : Employ flash chromatography with gradient elution (hexane → ethyl acetate) to recover polar intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
